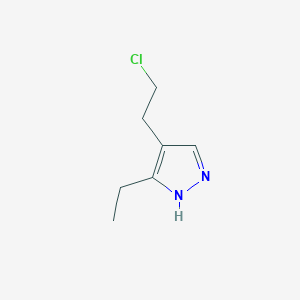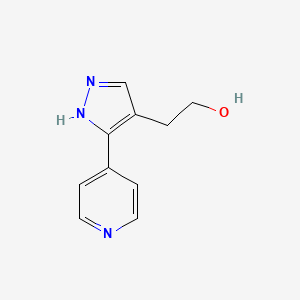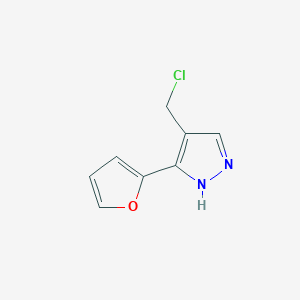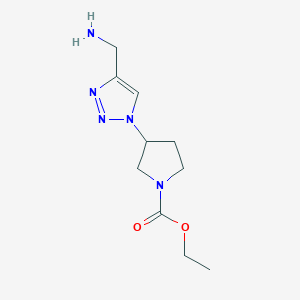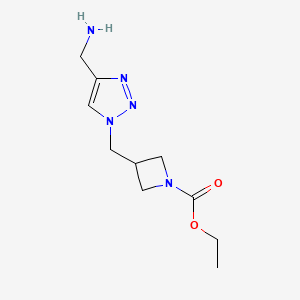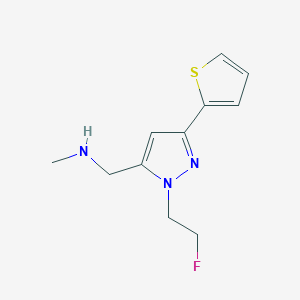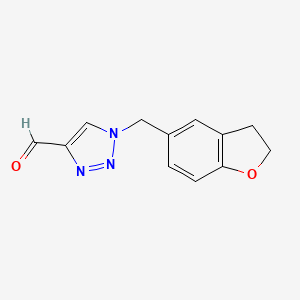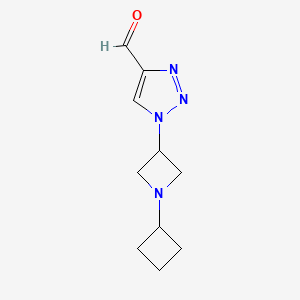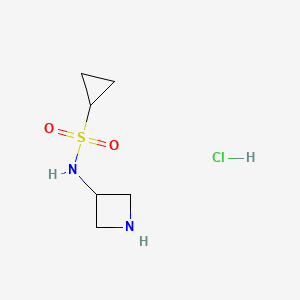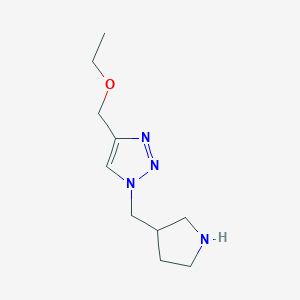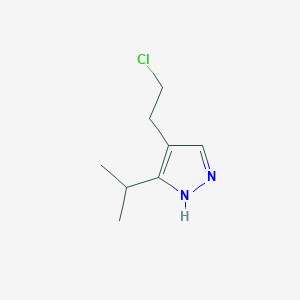
4-(2-chloroethyl)-3-isopropyl-1H-pyrazole
説明
4-(2-Chloroethyl)-3-isopropyl-1H-pyrazole (CEIP) is an organic compound that has recently gained attention in the scientific community due to its various applications in research and medicine. CEIP has a wide range of uses, including as a chemical synthesis reagent, a biochemical probe, and a drug target. This compound has been extensively studied in recent years, and its potential applications are still being explored. In
科学的研究の応用
Synthesis and Functionalization of Pyrazoles
Pyrazoles, including compounds like 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole, have been synthesized with various functionalized substituents at specific positions on the ring, showcasing their adaptability for different scientific applications. For instance, Grotjahn et al. (2002) described a flexible synthesis approach that allows the attachment of different groups at C3 and C5 positions, offering a pathway to create a range of pyrazoles that can serve as ligands. These ligands, interestingly, have potential applications where the ring nitrogen not bound to the metal could be available for hydrogen bonding (Grotjahn et al., 2002).
Catalysis and Nanoparticle Formation
The realm of catalysis and nanoparticle synthesis also benefits from the unique properties of pyrazoles. Sharma et al. (2013) demonstrated how pyrazole derivatives could be used to synthesize palladium(II) complexes, which showed not only promise as catalysts for Suzuki-Miyaura coupling reactions but also as precursors for the creation of palladium chalcogenide nanoparticles. These nanoparticles, interestingly, were found to catalyze Suzuki coupling reactions themselves, indicating a dual role in catalysis (Sharma et al., 2013).
Synthesis of Metal Complexes
The synthesis of metal complexes using pyrazole derivatives as ligands is another significant application. For example, Reger et al. (2003) described the synthesis of a silver(I) complex involving a pyrazole derivative, showcasing how these compounds can form complex structures with metals, which may have implications in various chemical processes or material science applications (Reger et al., 2003).
Optoelectronic Applications
Finally, the synthesis of organic thin films using pyrazole derivatives has been explored due to their potential in optoelectronic applications. Cetin et al. (2018) synthesized and characterized oligo-pyrazole-based thin films, focusing on their optical properties, which are crucial for applications in optoelectronics (Cetin et al., 2018).
特性
IUPAC Name |
4-(2-chloroethyl)-5-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c1-6(2)8-7(3-4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTUYVNRRQPCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-3-isopropyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



